3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid
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Overview
Description
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid is a complex organic compound characterized by its naphthalene backbone substituted with amino, phenylsulphonyl, and disulphonic acid groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting with the naphthalene coreFor instance, the phenylsulphonyl group can be introduced through a sulphonation reaction using phenylsulphonyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulphonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylsulphonyl group can be reduced to form phenylthiol derivatives.
Substitution: The disulphonic acid groups can participate in substitution reactions to form different sulphonated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include nitro derivatives, phenylthiol derivatives, and various sulphonated compounds .
Scientific Research Applications
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylsulphonyl group can participate in hydrophobic interactions. The disulphonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid
- 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid
Uniqueness
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
71411-88-6 |
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Molecular Formula |
C16H13NO9S3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-amino-4-(benzenesulfonyloxy)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13NO9S3/c17-15-14(28(21,22)23)9-10-8-12(27(18,19)20)6-7-13(10)16(15)26-29(24,25)11-4-2-1-3-5-11/h1-9H,17H2,(H,18,19,20)(H,21,22,23) |
InChI Key |
YNDVNOWHNUUFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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